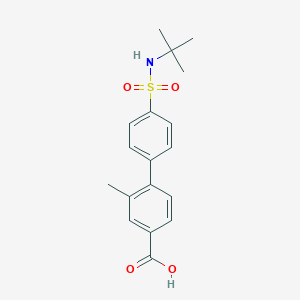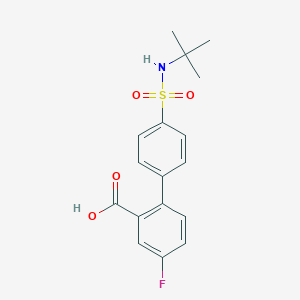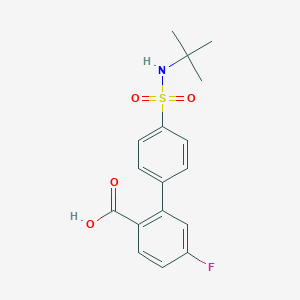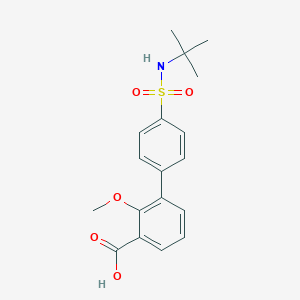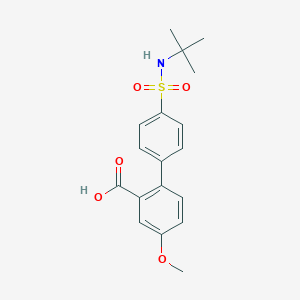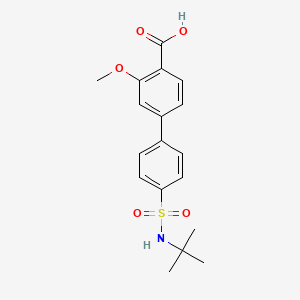
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, 95% (5-tBSA-2-Cl-BA), is a synthetic compound that has recently been developed as a potential tool for scientific research. It is a crystalline solid with a molecular weight of 372.7 g/mol and a melting point of around 135°C. It is soluble in water, methanol, and ethanol, and has been used in a variety of laboratory experiments. This compound has been shown to have a number of biochemical and physiological effects, as well as a range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-tBSA-2-Cl-BA is not fully understood. However, it is known that it is a substrate for a number of enzymes, including cyclooxygenase, lipoxygenase, and cytochrome P450, and that it can act as an inhibitor of tyrosine kinase. Additionally, it has been shown to bind to a number of receptors, including the G protein-coupled receptor, the serotonin receptor, and the histamine receptor.
Biochemical and Physiological Effects
5-tBSA-2-Cl-BA has been shown to have a number of biochemical and physiological effects. It has been shown to have a number of anti-inflammatory effects, including the inhibition of the release of pro-inflammatory cytokines. Additionally, it has been shown to have a number of neuroprotective effects, including the protection of neurons from oxidative stress and the prevention of neurodegeneration. Furthermore, it has been shown to have a number of anti-cancer effects, including the inhibition of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
5-tBSA-2-Cl-BA has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable and non-toxic. Additionally, it is soluble in a variety of solvents, making it easy to work with in a variety of laboratory experiments. However, it is important to note that it has a relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 5-tBSA-2-Cl-BA in scientific research. It could be used in further studies of the mechanisms of action of drugs, as well as in studies of the pharmacokinetics and pharmacodynamics of various compounds. Additionally, it could be used in further studies of the biochemical and physiological effects of various compounds, as well as in studies of the effects of various compounds on the activity of enzymes. Finally, it could be used in further studies of the anti-inflammatory, neuroprotective, and anti-cancer effects of various compounds.
Méthodes De Synthèse
The synthesis of 5-tBSA-2-Cl-BA can be achieved via a multi-step process. The starting material is 4-t-butylsulfamoylphenol, which is reacted with a solution of 2-chlorobenzoic acid in acetic acid. The reaction is heated to a temperature of 70°C and stirred for 4 hours. The reaction mixture is then cooled and filtered, and the resulting solid is washed with a solution of sodium hydroxide to remove any residual acid. The final product is a white crystalline solid with a purity of 95%.
Applications De Recherche Scientifique
5-tBSA-2-Cl-BA has been used in a variety of laboratory experiments and scientific research. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) and as a reagent in the synthesis of other compounds. It has also been used to study the effects of various compounds on the activity of enzymes, as well as the effects of various compounds on the activity of enzymes. Additionally, it has been used in studies of the mechanisms of action of drugs, as well as in studies of the pharmacokinetics and pharmacodynamics of various compounds.
Propriétés
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAVLWGFPNRHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


